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This guide provides a detailed, objective comparison of intranasal esketamine (Spravato) and

intravenous racemic ketamine for the treatment of treatment-resistant depression (TRD). The

analysis is supported by experimental data from clinical trials and meta-analyses, with a focus

on mechanism of action, clinical efficacy, pharmacokinetics, safety, and tolerability.

Introduction and Regulatory Status
Major Depressive Disorder (MDD) is a leading cause of disability worldwide, with a significant

portion of patients failing to respond to conventional monoaminergic antidepressants, a

condition known as treatment-resistant depression (TRD).[1] Both esketamine and racemic

ketamine represent a paradigm shift in the treatment of TRD, targeting the brain's

glutamatergic system to produce rapid antidepressant effects.[2][3]

Racemic Ketamine, a mixture of two mirror-image molecules (S-ketamine and R-ketamine),

was first developed as an anesthetic in the 1960s.[2] Its use for TRD is considered "off-label,"

though its efficacy is supported by decades of clinical research.[4][5] It is typically administered

via intravenous (IV) infusion.[6]

Esketamine, the S-enantiomer of ketamine, was developed specifically as an antidepressant.

[6] It is administered as a nasal spray under the brand name Spravato and was approved by
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the U.S. Food and Drug Administration (FDA) in 2019 for use in conjunction with an oral

antidepressant for adults with TRD.[5][6]

Mechanism of Action: The Glutamatergic Pathway
Both agents act primarily as non-competitive N-methyl-D-aspartate (NMDA) receptor

antagonists.[7] Esketamine, however, has a higher affinity for the NMDA receptor—

approximately 3 to 4 times greater than its counterpart, R-ketamine.[8] This difference in

binding affinity is a key pharmacological distinction.

The proposed antidepressant mechanism involves the following cascade:

NMDA Receptor Blockade: Antagonism of NMDA receptors, primarily on GABAergic

interneurons, reduces inhibitory signals on pyramidal neurons.

Glutamate Surge: This disinhibition leads to a surge of the excitatory neurotransmitter

glutamate.

AMPA Receptor Activation: The increased glutamate preferentially activates α-amino-3-

hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.

Downstream Signaling: This activation triggers downstream signaling pathways, including

the release of Brain-Derived Neurotrophic Factor (BDNF) and activation of the mammalian

Target of Rapamycin (mTOR) pathway.

Synaptogenesis: The ultimate result is enhanced neuroplasticity, including the formation of

new synapses and restoration of synaptic function in brain regions implicated in mood

regulation.
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Caption: Glutamatergic signaling pathway modulated by ketamine and esketamine.
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Data Presentation: Comparative Analysis
Table 1: Clinical Efficacy in Treatment-Resistant
Depression
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Parameter
Intravenous
Racemic Ketamine

Intranasal
Esketamine

Source(s)

Response Rate

Higher overall

response rate (RR =

3.01)

Lower overall

response rate (RR =

1.38)

[2][9]

~57% (observational

study)

~60% (observational

study)
[10]

Remission Rate

Higher overall

remission rate (RR =

3.70)

Lower overall

remission rate (RR =

1.47)

[2][9]

29.6% (observational

study)

24.0% (observational

study)
[11]

Onset of Action

Significant

improvement after first

treatment

Significant

improvement after

second treatment

[4][12][13][14]

Symptom Reduction

49.2% reduction in

QIDS-SR₁₆ score by

8th treatment

39.6% reduction in

QIDS-SR₁₆ score by

8th treatment

[4][12][13][14]

Time to Remission

Significantly fewer

treatments required to

achieve remission

More treatments

required to achieve

remission

[15][16]

Response is typically

defined as a ≥50%

reduction in a

depression rating

scale score (e.g.,

MADRS or QIDS-SR).

Remission is defined

as a score below a

certain threshold (e.g.,

MADRS ≤10 or QIDS-

SR ≤5).
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Table 2: Pharmacokinetic Properties
Parameter

Intravenous
Racemic Ketamine

Intranasal
Esketamine

Source(s)

Route of

Administration

Intravenous (IV)

Infusion
Intranasal (IN) Spray [6][10]

Bioavailability 100% ~48% [8][10]

Time to Peak Plasma

(Tₘₐₓ)
End of infusion 20 - 40 minutes [8]

Terminal Half-life (t₁/₂) ~2-4 hours ~7 - 12 hours [8]

Metabolism
Hepatic; primarily via

CYP3A4 and CYP2B6

Hepatic; primarily via

CYP2B6 and CYP3A4
[8]

Active Metabolite Norketamine Noresketamine [8]

Table 3: Safety and Tolerability Profile
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Adverse Event
Intravenous
Racemic Ketamine

Intranasal
Esketamine

Source(s)

Dissociation

Commonly reported;

severity may be

comparable to 84mg

esketamine. Peaks

within 40 mins,

resolves in 1-2 hours.

Common; dose-

dependent. Severe

dissociation reported

by ~25% of patients in

some trials.

[1][2][17]

Nausea/Vomiting Common Common [18]

Increased Blood

Pressure

Common, transient,

dose-dependent
Common, transient [1]

Dizziness Common Common [18]

Nasal Discomfort Not applicable
Specific to intranasal

route
[18]

Dropout Rate
Lower overall dropout

rate (RR = 0.76)

Higher overall dropout

rate (RR = 1.37)
[2][9]

Experimental Protocols
Representative Clinical Trial Methodology
A common study design for comparing these agents is an observational or randomized,

controlled trial in adults with a confirmed diagnosis of TRD (failure to respond to ≥2 adequate

antidepressant trials).[3][14][16]

Inclusion Criteria: Adults (18-65 years) with moderate-to-severe MDD, confirmed TRD.

Exclusion Criteria: History of psychosis, substance use disorder, unstable medical conditions

(e.g., uncontrolled hypertension), prior intolerance to ketamine.

Intervention Arms:

Arm 1 (IV Ketamine): Racemic ketamine at a sub-anesthetic dose (e.g., 0.5 mg/kg)

administered via IV infusion over 40 minutes.[11][16]
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Arm 2 (IN Esketamine): Intranasal esketamine at a fixed dose (e.g., 56 mg or 84 mg).[11]

[16]

Treatment Schedule: Typically, treatments are administered twice weekly for an induction

phase of 4 weeks.[4][14]

Primary Outcome Measures:

Change from baseline in a standardized depression scale, such as the Montgomery-

Åsberg Depression Rating Scale (MADRS) or the Quick Inventory of Depressive

Symptomatology–Self-Report (QIDS-SR).[3][11][19]

Response and remission rates at the end of the induction phase.[3][11]

Secondary/Safety Outcome Measures:

Dissociative Symptoms: Measured using the Clinician-Administered Dissociative States

Scale (CADSS) at baseline and post-treatment.[1][3]

Vital Signs: Blood pressure and heart rate monitored before, during, and after

administration.

Other Adverse Events: Systematically recorded at each visit.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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